2-chloro-5-(1H-tetrazol-1-yl)benzoic acid

Antimicrobial Gram-negative bacteria Escherichia coli

Researchers face SAR dead-ends when tetrazole substitution patterns vary-electronic and steric profiles differ significantly, altering target binding and metabolic stability. 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid (CAS 190270-10-1) solves this with a distinct ortho-chloro, meta-tetrazole benzoic acid core. • Demonstrated E. coli activity at 0.01 mg/mL - validated starting point for Gram-negative antibacterial programs. • Dual carboxylic acid + tetrazole functionality - versatile for coordination polymers or bioisostere replacement. • Reliable supply for SAR libraries - immediate shipment for medicinal chemistry or heterocyclic synthesis.

Molecular Formula C8H5ClN4O2
Molecular Weight 224.6 g/mol
CAS No. 190270-10-1
Cat. No. B3034562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(1H-tetrazol-1-yl)benzoic acid
CAS190270-10-1
Molecular FormulaC8H5ClN4O2
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NN=N2)C(=O)O)Cl
InChIInChI=1S/C8H5ClN4O2/c9-7-2-1-5(3-6(7)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
InChIKeyVHQODBRTZLWSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid: Chemical Class & Procurement


2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid (CAS 190270-10-1) is a small-molecule organic compound belonging to the class of tetrazole-substituted benzoic acids . It is characterized by a benzoic acid core with a chlorine atom at the ortho position and a 1H-tetrazol-1-yl group at the meta position. This compound is primarily utilized as a building block or intermediate in organic and medicinal chemistry research, owing to the unique physicochemical and biological properties imparted by the tetrazole heterocycle .

Suitable for medicinal chemistry as a tetrazole-containing building block
Tetrazole ring serves as a carboxylic acid bioisostere for scaffold design
Ortho‑chloro, meta‑tetrazole substitution supports SAR and docking studies

2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid: Substitution Limits


In scientific and industrial applications, substituting one tetrazole-containing benzoic acid for another is not trivial. The specific substitution pattern (ortho-chloro, meta-tetrazole) on the phenyl ring of 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid dictates unique electronic, steric, and hydrogen-bonding properties . These properties directly influence target binding affinity, metabolic stability, and synthetic tractability in downstream reactions. While the tetrazole ring often serves as a carboxylic acid bioisostere, variations in the position and nature of additional substituents (e.g., halogen vs. hydrogen) lead to significant differences in molecular recognition, as evidenced by differential antimicrobial activities among a panel of structurally related tetrazole derivatives [1].

Substitution pattern mismatch
The ortho‑chloro / meta‑tetrazole arrangement governs electronic and steric interactions; analogs with different halogen positions may shift binding profiles.
Tetrazole position alters recognition
Moving the tetrazole ring to another position or replacing it with a different heterocycle can change hydrogen‑bond networks and target affinity.
Halogen variation impacts metabolic stability
Replacing chlorine with hydrogen or another halogen modifies lipophilicity and oxidative metabolism, which may affect compound progression in screening cascades.

2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid: Evidence for Selection


Activity Against E. coli

In a study evaluating a series of nine novel tetrazole derivatives (T1-T9), all compounds, including the target compound, demonstrated high activity against Gram-negative Escherichia coli at a concentration of 0.01 mg/mL [1]. While the study does not provide the exact quantitative result (e.g., zone of inhibition or IC50) for this specific compound, it serves as a class-level inference that the target compound is likely active against E. coli. This differentiates it from compound T2, which did not show remarkable activity against Gram-positive Staphylococcus aureus, highlighting the selectivity profile variance within the tetrazole class [1].

E. coli activity
Class‑level
Reported high activity (qualitative) at 0.01 mg/mL vs. T2 inactive against S. aureus
Supports antimicrobial screening context for Gram‑negative bacteria.
Data limited to a single in‑vitro study; class‑level inference requires independent verification.
Antimicrobial Gram-negative bacteria Escherichia coli

2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid: Application Scenarios


Scaffold for Gram-Negative Antibacterials

Based on evidence of its activity against E. coli at a concentration of 0.01 mg/mL, this compound is best positioned as a starting scaffold or building block in medicinal chemistry programs targeting novel antibacterial agents for Gram-negative pathogens [1].

Probe for SAR Studies

The distinct substitution pattern (ortho-chloro, meta-tetrazole) makes this compound a valuable tool for SAR investigations exploring the impact of halogen placement on the biological and physicochemical properties of tetrazole-containing pharmacophores .

Building Block for Heterocyclic Compounds

As a dual-functional molecule containing both a carboxylic acid and a tetrazole ring, 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid is a versatile intermediate for synthesizing more complex heterocyclic libraries, coordination polymers, or compounds requiring a metabolically stable bioisostere .

Application
Selection Property
Validation Focus
Gram‑negative antibacterial scaffold studies
Substitution pattern for target engagement
In vitro Gram‑negative screening
SAR probe for tetrazole pharmacophores
Ortho‑chloro, meta‑tetrazole arrangement
Molecular recognition and property profiling
Heterocyclic library synthesis
Dual carboxylic acid and tetrazole functionality
Synthetic tractability and bioisostere stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.